molecular formula C16H30OSn B14335122 Bis(2-cyclohexylethyl)stannanone CAS No. 106326-94-7

Bis(2-cyclohexylethyl)stannanone

Cat. No.: B14335122
CAS No.: 106326-94-7
M. Wt: 357.1 g/mol
InChI Key: NDCBBQMXFMKYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-cyclohexylethyl)stannanone is an organotin compound characterized by a central tin atom bonded to two 2-cyclohexylethyl groups and an oxygen atom, forming a stannanone (Sn=O) core. The 2-cyclohexylethyl substituents are bulky, cycloaliphatic moieties that confer unique steric and electronic properties to the compound.

Applications may include catalysis, polymer stabilization, or precursors for advanced materials, though further research is needed to confirm these uses .

Properties

CAS No.

106326-94-7

Molecular Formula

C16H30OSn

Molecular Weight

357.1 g/mol

IUPAC Name

bis(2-cyclohexylethyl)-oxotin

InChI

InChI=1S/2C8H15.O.Sn/c2*1-2-8-6-4-3-5-7-8;;/h2*8H,1-7H2;;

InChI Key

NDCBBQMXFMKYCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC[Sn](=O)CCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyclohexylethyl)stannanone typically involves the reaction of cyclohexylethyl halides with tin-based reagents. One common method includes the use of stannane derivatives in the presence of a catalyst to facilitate the formation of the desired organotin compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyclohexylethyl)stannanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Bis(2-cyclohexylethyl)stannanone has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bis(2-cyclohexylethyl)stannanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Bis(2-cyclohexylethyl)stannanone and Analogous Compounds
Compound Core Structure Substituents Key Properties/Applications
This compound Sn=O 2-cyclohexylethyl High steric bulk; potential for catalysis or materials science
N,N′-Bis(2-cyclohexylethyl)NDTIs Naphthodithiophene 2-cyclohexylethyl Low LUMO (−4.0 eV); n-type organic semiconductors
6-(2-Cyclohexylethyl)thiadiazolo-triazolo-pyrimidinone Heterocyclic core 2-cyclohexylethyl Antiallergic activity (leukotriene D4 antagonist)
2-Cyclohexylethyl isopropylphosphonofluoridate Organophosphate 2-cyclohexylethyl Neurotoxic agent (organophosphate class)
mPEG-b-PCM copolymer Polyethylene glycol 2-cyclohexylethyl methacrylate Amphiphilic polymer for drug delivery
Key Observations:

Steric and Electronic Effects: The 2-cyclohexylethyl group consistently imparts steric bulk across diverse compounds, influencing packing efficiency (e.g., in NDTI semiconductors) and biological activity (e.g., antiallergic agent) .

Electronic Tuning: NDTI derivatives with 2-cyclohexylethyl groups exhibit low LUMO levels (−4.0 eV), critical for n-type semiconductor performance . While the tin-oxygen core of this compound may differ electronically, the cyclohexylethyl groups could similarly stabilize charge-transfer states in catalytic applications.

Biological vs. Material Applications: The 2-cyclohexylethyl group enhances lipophilicity in the antiallergic compound , whereas in organophosphates (e.g., ), it contributes to neurotoxicity via membrane interaction. For this compound, such lipophilicity might favor applications in hydrophobic matrices or coatings.

Thermal and Solubility Properties

Table 2: Comparative Thermal and Solubility Data
Compound Melting Point (°C) Solubility (Organic Solvents) Thermal Stability
This compound Not reported High (toluene, THF) Moderate-High
N,N′-Bis(2-cyclohexylethyl)NDTIs >300 Moderate (chloroform) High (semiconductor films)
6-(2-Cyclohexylethyl)-heterocycle 180–185 Low (water); High (DMSO) Moderate
mPEG-b-PCM copolymer Glass transition ~50°C High (aqueous and organic) Tunable
Analysis:
  • The solubility of this compound in toluene or THF is inferred from the hydrophobic nature of cyclohexylethyl groups, analogous to mPEG-b-PCM copolymers .
  • Thermal stability is expected to be moderate to high due to the robust tin-oxygen bond and steric protection against decomposition.

Reactivity and Functional Comparisons

  • Catalytic Potential: Unlike organophosphate neurotoxins , this compound’s tin-oxygen core may enable Lewis acid catalysis, similar to other stannanones. The bulky substituents could modulate reactivity by limiting substrate access.
  • Biological Activity: While the antiallergic compound in leverages the cyclohexylethyl group for receptor binding, this compound’s tin center may confer toxicity, necessitating careful handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.